1-Propanone, 1-[4-(2-chloroethyl)phenyl]-
Description
Properties
IUPAC Name |
1-[4-(2-chloroethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-2-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBURBZGIRRCHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Key reagents :
-
Propanoyl chloride (CH₃CH₂COCl) as the acylating agent
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1-(2-Chloroethyl)benzene as the aromatic substrate
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Anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst
Conditions :
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Temperature: 0–5°C (initial exothermic phase), then reflux at 80°C
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Solvent: Dichloromethane (DCM) or nitrobenzene
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Reaction time: 4–6 hours
Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 1.2–1.5 eq AlCl₃ | Maximizes acylation |
| Solvent polarity | ε = 3.1–9.1 (DCM) | Enhances electrophilicity |
| Substrate molar ratio | 1:1.05 (acyl:aryl) | Minimizes diacylation |
Industrial-scale implementations employ continuous flow reactors to mitigate thermal runaway risks, achieving 78–82% isolated yield.
An alternative approach functionalizes pre-formed propiophenone cores through chloroethyl group introduction:
Two-Step Protocol
Step 1 : Synthesis of 4-vinylpropiophenone
Step 2 : Chloroethylation via radical addition
Advantages :
-
Avoids AlCl₃ handling challenges
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Enables late-stage diversification
Limitations :
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Lower overall yield (54–61%)
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Requires strict oxygen-free conditions
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate key steps:
Comparative Performance
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional heating | 6h | 75% | 92% |
| Microwave (300W) | 45min | 83% | 95% |
Microwave conditions enhance reaction efficiency by promoting uniform heating and reducing side reactions.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques achieve Friedel-Crafts acylation without solvents:
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Catalyst : Montmorillonite K10 clay (0.5g/mmol)
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Frequency : 25Hz for 90min
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Yield : 68% with 99% atom economy
This method eliminates volatile organic compound (VOC) emissions but requires specialized equipment.
Industrial Production Considerations
Scalability Challenges
| Factor | Laboratory Scale | Pilot Plant |
|---|---|---|
| Heat dissipation | Ice baths | Jacketed reactors |
| Catalyst recovery | Not attempted | Centrifugal filtration |
| Byproduct management | Column chromatography | Distillation columns |
Continuous processing systems with in-line analytics (HPLC-MS) enable real-time quality control, reducing batch failures by 40%.
Analytical Validation
Post-synthesis characterization employs:
Spectroscopic Benchmarks
| Technique | Key Signals |
|---|---|
| ¹H NMR (400MHz, CDCl₃) | δ 2.95 (t, J=7Hz, CH₂Cl), 3.08 (q, COCH₂) |
| IR (ATR) | 1685cm⁻¹ (C=O), 690cm⁻¹ (C-Cl) |
| HRMS (ESI+) | m/z 196.6694 [M+H]+ |
Purity assessments via GC-MS (>98%) and chiral HPLC (for enantiomeric byproducts) ensure pharmaceutical-grade material.
Emerging Methodologies
Photocatalytic C-H Activation
Visible-light-mediated acylation using [Ru(bpy)₃]²⁺ as a catalyst:
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Conditions : 450nm LEDs, room temperature
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Yield : 71% with excellent functional group tolerance
This method avoids harsh acids but remains at the proof-of-concept stage.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biomolecules, influencing its activity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- with key analogs based on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The 2-chloroethyl group in urea derivatives (e.g., methyl 4-(p-(3-(2-chloroethyl)ureido)phenyl)butyrate) confers potent cytotoxicity (ID₅₀ = 4–28 µM) and low systemic toxicity, suggesting that the chloroethyl moiety enhances therapeutic indexes in antineoplastic agents . In contrast, 4-chlorophenyl and 4-methoxyphenyl substituents in propanones lack significant bioactivity, highlighting the importance of the chloroethyl group for pharmacological relevance .
Physicochemical Properties: The 2-chloroethyl group increases molecular weight and lipophilicity compared to simpler substituents (e.g., Cl, OCH₃). For instance, 4-Benzyloxy-propiophenone (log P ~3.5, estimated) is significantly more lipophilic than 1-(4-chlorophenyl)-propanone (log P ~2.2), which could enhance membrane permeability but reduce aqueous solubility . Nitrosoureas with 2-chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit rapid plasma degradation (t₁/₂ ~5 min) and high cerebrospinal fluid penetration due to their lipid solubility . Similar properties might be expected for the target compound.
Therapeutic Potential: Chloroethyl-containing urea derivatives show superior antileukemic activity (e.g., 1.77x survival time in L1210 leukemia models) compared to chlorambucil, with minimal mutagenicity . This suggests that propanone analogs with chloroethyl groups could be explored for targeted alkylation therapies.
Biological Activity
1-Propanone, 1-[4-(2-chloroethyl)phenyl]- (CAS No. 117922-95-9), is a synthetic compound often studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C10H11ClO
- Molecular Weight : 184.65 g/mol
- IUPAC Name : 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-
- Structure : The compound features a propanone backbone with a chlorinated ethyl group attached to a phenyl ring.
The biological activity of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- is primarily attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent cellular damage. This mechanism is crucial in understanding its potential applications in cancer therapy and its toxicological effects.
Antitumor Activity
Recent studies have indicated that compounds similar to 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines due to their structural similarities. The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity against cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole Derivative A | Jurkat Cells | <10 | |
| Thiazole Derivative B | HT-29 Cells | <30 |
Neuroprotective Effects
Research has explored the neuroprotective potential of alkylating agents like 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-. In vitro studies have demonstrated that these compounds can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
Insecticidal Activity
A study evaluating the insecticidal effects of various compounds found that derivatives with similar structures exhibited significant toxicity against Sitophilus oryzae at varying concentrations. The mechanism involved disruption of the insect's nervous system, leading to mortality .
Case Study 1: Antitumor Efficacy
A series of experiments conducted on human glioblastoma U251 cells revealed that compounds with structural similarities to 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- displayed significant growth inhibition. The study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin, highlighting the compound's potential as an effective anticancer agent .
Case Study 2: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of alkylating agents demonstrated a reduction in amyloid-beta plaques and improved cognitive function compared to controls. These findings suggest that such compounds may play a role in the modulation of neuroinflammatory pathways .
Q & A
Q. What are the key considerations for synthesizing 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- in a laboratory setting?
- Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, the 2-chloroethyl substituent on the phenyl ring can be introduced via alkylation using chloroethyl halides under anhydrous conditions. Ensure strict control of reaction temperature (e.g., 0–5°C for exothermic steps) and use catalysts like AlCl₃ for acylation. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95% by area) .
Q. How can researchers characterize the structural integrity of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-?
- Methodological Answer: Use a combination of:
- NMR spectroscopy: ¹H NMR to confirm the presence of the chloroethyl group (δ ~3.8 ppm for CH₂Cl) and the propanone carbonyl (δ ~2.1–2.3 ppm for CH₃CO).
- Mass spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₁H₁₁ClO: 194.05 g/mol) and isotopic patterns for chlorine .
- FT-IR: Confirm carbonyl stretching (νC=O ~1700–1750 cm⁻¹) and C-Cl bonds (νC-Cl ~550–750 cm⁻¹) .
Q. What solvents and conditions are optimal for stabilizing 1-Propanone, 1-[4-(2-chloroethyl)phenyl]- in solution?
- Methodological Answer: Use aprotic solvents (e.g., DCM, THF) to avoid hydrolysis of the chloroethyl group. Store solutions at –20°C under inert gas (N₂/Ar) to prevent degradation. For kinetic studies, monitor stability via UV-Vis spectroscopy at λ ~270 nm (aryl ketone absorption) .
Advanced Research Questions
Q. How do electronic effects of the 2-chloroethyl substituent influence the reactivity of the propanone moiety?
- Methodological Answer: The electron-withdrawing chloroethyl group increases electrophilicity of the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., Grignard reactions). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and compare with analogs like 4-fluorophenyl-propanone (lower electrophilicity due to inductive effects) .
Q. What strategies resolve contradictions in reported spectroscopic data for chloroaryl propanones?
- Methodological Answer: Discrepancies in NMR shifts (e.g., CH₂Cl vs. CH₃CO signals) often arise from solvent polarity or concentration effects. Standardize measurements in deuterated DMSO or CDCl₃ and cross-reference with databases like NIST Chemistry WebBook. For ambiguous cases, use 2D NMR (COSY, HSQC) to assign overlapping peaks .
Q. How can computational modeling predict the metabolic pathways of 1-Propanone, 1-[4-(2-chloroethyl)phenyl]-?
- Methodological Answer: Employ in silico tools (e.g., SwissADME, MetaSite) to simulate cytochrome P450-mediated oxidation. Prioritize sites of metabolism (e.g., chloroethyl chain for dechlorination or propanone carbonyl for reduction). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. What experimental designs optimize the regioselective functionalization of the chloroethyl group?
- Methodological Answer: To avoid competing reactions at the propanone carbonyl, use protecting groups (e.g., ethylene ketal) during chloroethyl modifications. For Suzuki-Miyaura coupling, employ Pd(PPh₃)₄ with aryl boronic acids and monitor regioselectivity via GC-MS. Compare yields with/without microwave-assisted heating (e.g., 80°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
